molecular formula C27H44O5 B098490 (25S)-5beta-Spirostane-1beta,3beta,27-triol CAS No. 17634-26-3

(25S)-5beta-Spirostane-1beta,3beta,27-triol

Cat. No.: B098490
CAS No.: 17634-26-3
M. Wt: 448.6 g/mol
InChI Key: SMWGITAKOUTXKQ-NMLFMCQHSA-N
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Description

. It belongs to the class of spirostane-type steroids and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (25S)-5beta-Spirostane-1beta,3beta,27-triol typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes hydroxylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the metabolic pathways of microorganisms to convert precursor molecules into this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: (25S)-5beta-Spirostane-1beta,3beta,27-triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirostane derivatives with ketone functionalities.

Scientific Research Applications

(25S)-5beta-Spirostane-1beta,3beta,27-triol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (25S)-5beta-Spirostane-1beta,3beta,27-triol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through binding to steroid receptors and influencing gene expression .

Comparison with Similar Compounds

Uniqueness: (25S)-5beta-Spirostane-1beta,3beta,27-triol is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

17634-26-3

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H44O5/c1-15-24-22(32-27(15)9-6-16(13-28)14-31-27)12-21-19-5-4-17-10-18(29)11-23(30)26(17,3)20(19)7-8-25(21,24)2/h15-24,28-30H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

SMWGITAKOUTXKQ-NMLFMCQHSA-N

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@H](CO6)CO

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO

Origin of Product

United States

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